

Recombinant Expression and Purification of Ganodermin in *E. coli*: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ganodermin
Cat. No.:	B1576544

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganodermin, also known as Ling Zhi-8 (LZ-8), is a fungal immunomodulatory protein isolated from the medicinal mushroom *Ganoderma lucidum*. This protein, composed of 110 amino acids with a molecular weight of approximately 12.4 kDa, exists as a biologically active homodimer.

Ganodermin has garnered significant interest within the scientific community due to its diverse biological activities, including potent immunomodulatory, antifungal, and anti-tumor properties. Its ability to modulate the immune system, for instance by inducing cytokine production and promoting the expansion of regulatory T cells, makes it a promising candidate for therapeutic development. This document provides detailed protocols for the recombinant expression of **Ganodermin** in *Escherichia coli* and its subsequent purification, intended to facilitate further research and development of this multifaceted protein.

Data Presentation

Table 1: Recombinant Ganodermin (rGanodermin) Expression and Purification Parameters

Parameter	Value	Source/Comment
Expression Host	E. coli BL21(DE3)	Commonly used strain for T7 promoter-based expression. [1] [2]
Expression Vector	pET-28a(+) or similar pET vector	Provides a T7 promoter for strong, inducible expression and an N-terminal His-tag for purification.
Culture Medium	Luria-Bertani (LB) Broth	Standard medium for E. coli growth.
Optimal OD ₆₀₀ at Induction	0.6 - 0.8	Mid-log phase ensures optimal cell health for protein production. [3] [4]
Inducer	Isopropyl β-D-1-thiogalactopyranoside (IPTG)	
Optimal IPTG Concentration	0.2 - 0.5 mM	Lower concentrations can enhance protein solubility. [4] [5]
Post-induction Temperature	18-25°C	Lower temperatures promote proper protein folding and solubility. [4] [6]
Post-induction Duration	16 - 20 hours	Longer induction times are necessary at lower temperatures. [4]
Purification Method	Immobilized Metal Affinity Chromatography (IMAC)	Utilizes the His-tag for efficient capture of the recombinant protein.
Expected Yield	~5.3 mg/g of cell pellet (in Super Broth)	Yield can vary significantly based on expression conditions and media. [7] A similar fungal immunomodulatory protein,

FIP-fve, yielded 29.1 mg/L in *E. coli*.

Purity	>90%	As determined by SDS-PAGE.
--------	------	----------------------------

Table 2: Biological Activity of Ganodermin

Activity	Target	IC ₅₀ /EC ₅₀	Source
Antifungal	<i>Botrytis cinerea</i>	15.2 μ M	[8]
Antifungal	<i>Fusarium oxysporum</i>	12.4 μ M	[8]
Antifungal	<i>Physalospora piricola</i>	18.1 μ M	[8]
Anticancer	SGC-7901 (human gastric cancer cells)	Proliferation markedly inhibited at 2.5 - 5.0 μ g/ml	[9]
Immunomodulatory	Mouse spleen lymphocytes	Mitogenic activity observed	[10][11]
Immunomodulatory	Human peripheral blood lymphocytes	Potent mitogenic effects	

Experimental Protocols

Transformation of Expression Vector into *E. coli*

BL21(DE3)

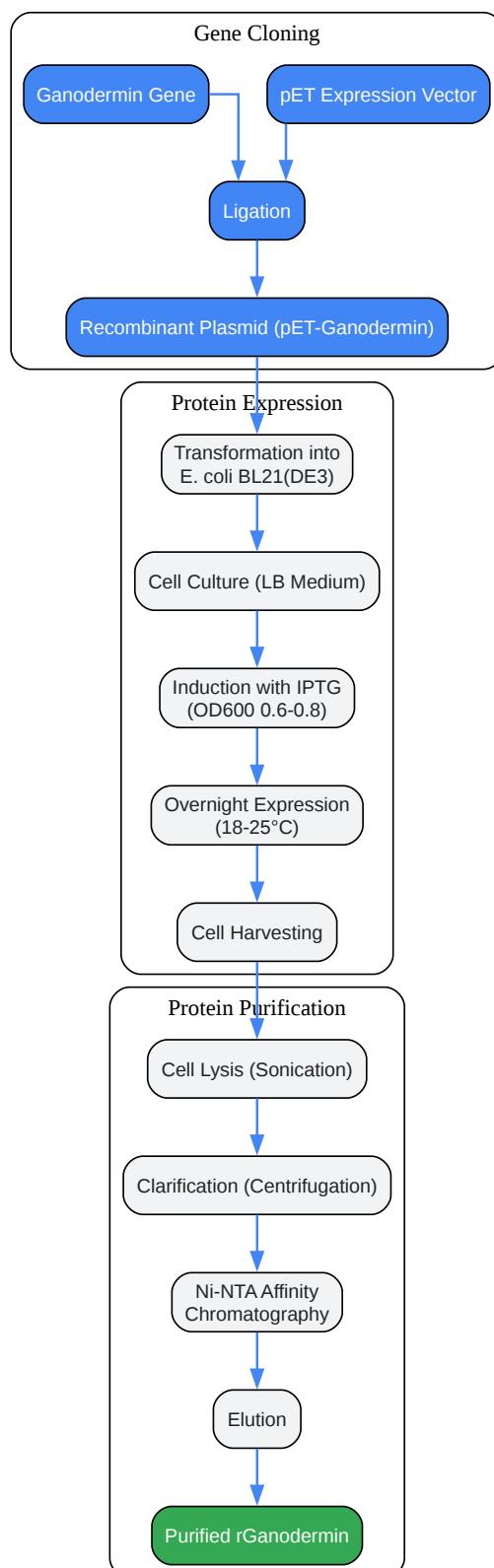
- Thaw Competent Cells: On ice, thaw a 50 μ L aliquot of chemically competent *E. coli* BL21(DE3) cells.
- Add Plasmid DNA: Add 1-5 μ L (10-100 ng) of the pET-**Ganodermin** expression vector to the thawed cells. Gently mix by flicking the tube.
- Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes.
- Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.
- Recovery on Ice: Immediately place the tube back on ice for 2 minutes.

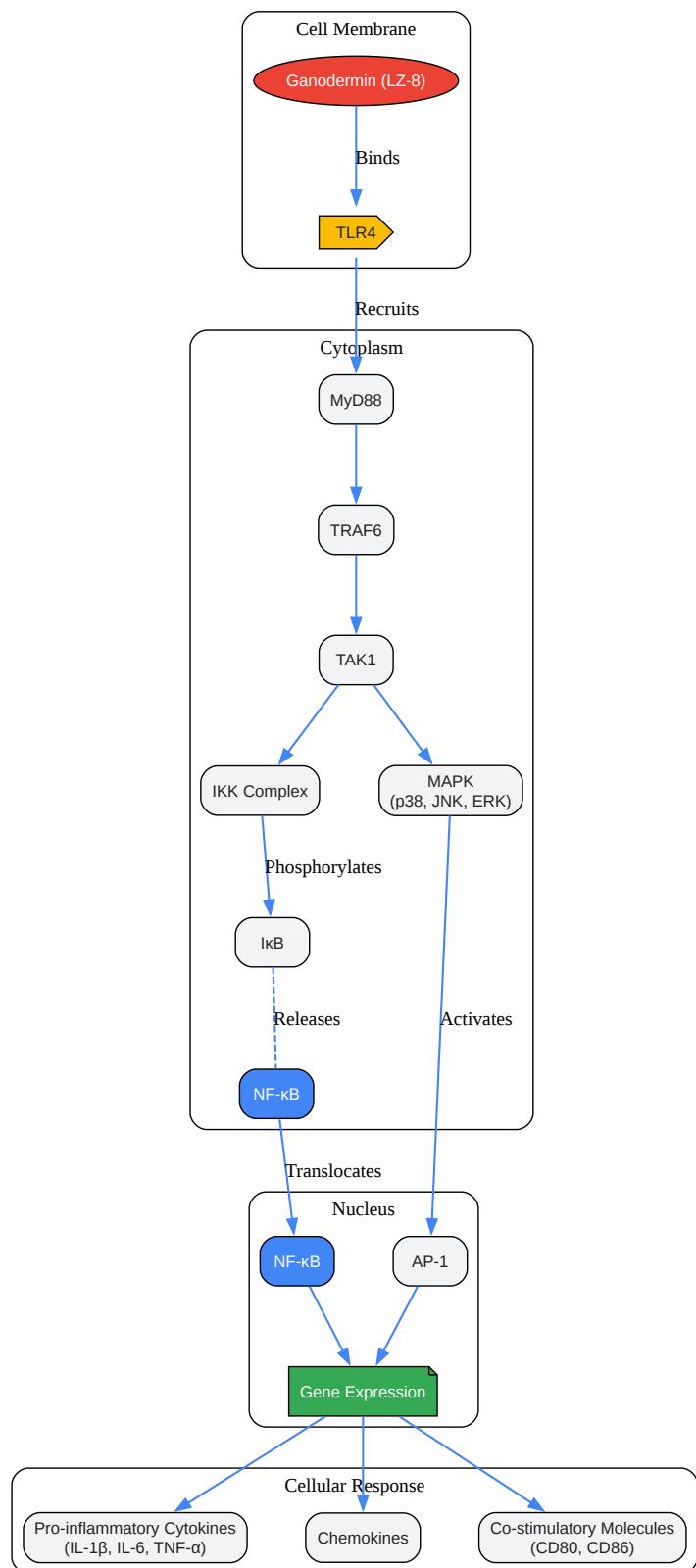
- Add SOC Medium: Add 950 μ L of pre-warmed (37°C) SOC medium to the cells.
- Incubation with Shaking: Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm).
- Plating: Spread 100-200 μ L of the transformed cells onto a pre-warmed LB agar plate containing the appropriate antibiotic for plasmid selection (e.g., 50 μ g/mL kanamycin for pET-28a).
- Incubation: Incubate the plate overnight at 37°C.

Recombinant Protein Expression

- Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the selection antibiotic. Incubate overnight at 37°C with vigorous shaking (220-250 rpm).
- Main Culture: The next day, inoculate 1 L of LB medium (with antibiotic) in a 2 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
- Growth: Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[3][4]
- Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.4 mM.
- Expression: Continue to incubate the culture at the lower temperature (e.g., 20°C) for 16-18 hours with vigorous shaking.
- Cell Harvesting: After the induction period, transfer the culture to centrifuge bottles. Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Storage: Decant the supernatant and store the cell pellet at -80°C until purification.

Cell Lysis and Lysate Preparation


- Resuspend Cell Pellet: Resuspend the frozen cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).


- Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes with occasional swirling.
- Sonication: Sonicate the resuspended cells on ice to ensure complete lysis. Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Collect Supernatant: Carefully collect the supernatant, which contains the soluble His-tagged **Ganodermin**.

His-tag Affinity Purification

- Resin Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
- Load Lysate: Load the clarified supernatant onto the equilibrated column.
- Wash: Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elution: Elute the bound His-tagged **Ganodermin** with 5-10 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions of 1 mL.
- Analyze Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified **Ganodermin**.
- Pooling and Dialysis: Pool the fractions with the highest concentration of pure **Ganodermin**. If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole and for buffer exchange.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Engineering Escherichia coli BL21(DE3) Derivative Strains To Minimize E. coli Protein Contamination after Purification by Immobilized Metal Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Recombinant Proteins in the Ion-Deficient BL21(DE3) Strain of Escherichia coli in the Absence of the DnaK Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Bioinfo Publications - Peer Reviewed Academic Journals [bioinfopublication.org]
- 8. Recombinant Lz-8 from Ganoderma lucidum induces endoplasmic reticulum stress-mediated autophagic cell death in SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of a new immunomodulatory protein, ling zhi-8 (LZ-8), from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ling Zhi-8: a novel T cell mitogen induces cytokine production and upregulation of ICAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Recombinant Expression and Purification of Ganodermin in E. coli: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1576544#recombinant-expression-and-purification-of-ganodermin-in-e-coli>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com